![molecular formula C16H14ClNO4 B14586374 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate CAS No. 61196-31-4](/img/structure/B14586374.png)
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It contains a formyl group attached to a phenyl ring, which is further connected to a carbamate group through a 2-(4-chlorophenoxy)ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-formylphenyl isocyanate, which is then reacted with 2-(4-chlorophenoxy)ethanol under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carboxylic acid.
Reduction: 4-Hydroxymethylphenyl [2-(4-chlorophenoxy)ethyl]carbamate.
Substitution: 4-Nitroformylphenyl [2-(4-chlorophenoxy)ethyl]carbamate (nitration product).
Applications De Recherche Scientifique
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: Contains a formyl group attached to a phenyl ring with a boronic acid group.
4-Formylphenyl [2-(4-bromophenoxy)ethyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is unique due to the presence of both a formyl group and a chlorophenoxyethyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
61196-31-4 |
|---|---|
Formule moléculaire |
C16H14ClNO4 |
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
(4-formylphenyl) N-[2-(4-chlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-7-14(8-4-13)21-10-9-18-16(20)22-15-5-1-12(11-19)2-6-15/h1-8,11H,9-10H2,(H,18,20) |
Clé InChI |
GQHWSPMFHPCKCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OC(=O)NCCOC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


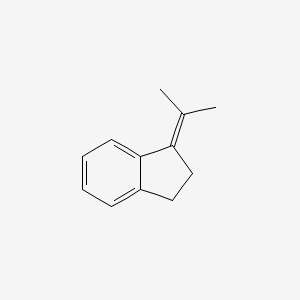
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
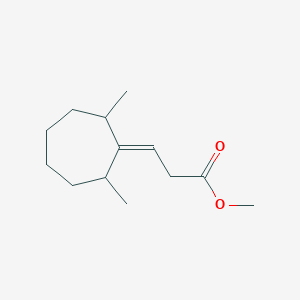
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)

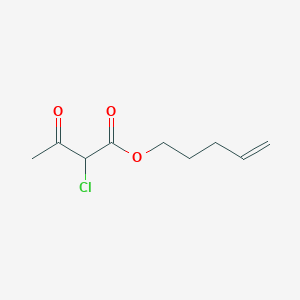
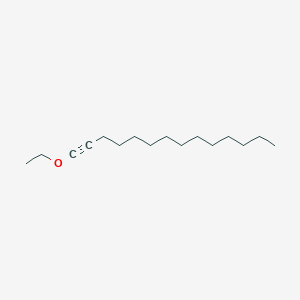

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
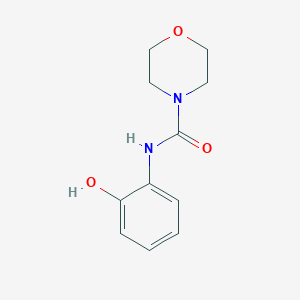
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)


